molecular formula C12H14N4 B1483915 1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine CAS No. 2098140-43-1

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Cat. No. B1483915
CAS RN: 2098140-43-1
M. Wt: 214.27 g/mol
InChI Key: DBBIBGNTXKWHRX-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine, also known as CPMP, is an organic compound belonging to the class of pyrazolamines. CPMP is a novel chemical compound that has been the subject of intense research and development in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Medicinal Chemistry: Drug Development

The compound is recognized as a “drug prejudice” scaffold, which means it’s a favored structure in drug design due to its wide range of applications in medicinal chemistry . Its unique structure allows for the creation of new pharmacophores, leading to the development of novel therapeutic agents.

Material Science: Structural Character

In material science, the structural character of this compound is of particular interest. It can be used to synthesize materials with specific properties, such as increased durability or enhanced electrical conductivity .

Synthesis Strategies: Chemical Reactions

The synthesis of this compound involves various strategies like condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These methods are crucial for creating complex molecules with high precision .

Optical Applications: Luminescence

Derivatives of this compound have shown potential in optical applications due to their luminescent properties. They can be used in the development of new optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

Biological Properties: Pharmacodynamics

The biological properties of this compound make it a candidate for studying pharmacodynamics. Researchers can explore how the compound interacts with biological systems, which is essential for drug discovery and development .

Versatility in Research: Diverse Applications

The versatility of this compound is evident in its potential use across different technological applications. Its unique chemical structure allows it to be adapted for various research areas, from pharmaceuticals to materials science .

Mechanism of Action

properties

IUPAC Name

2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c13-12-6-11(10-2-1-5-14-7-10)15-16(12)8-9-3-4-9/h1-2,5-7,9H,3-4,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBIBGNTXKWHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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